5-(3,4-dimethoxyphenethyl)-1H-1,2,4-triazol-3-amine nitrate
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Overview
Description
5-(3,4-Dimethoxyphenethyl)-1H-1,2,4-triazol-3-amine nitrate is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of 3,4-dimethoxyphenethylamine with 1H-1,2,4-triazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented at various stages of production to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenethyl)-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
5-(3,4-Dimethoxyphenethyl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3-one: This compound shares a similar triazole core structure and exhibits comparable biological activities.
3,4-Dimethoxyphenethylamine: This compound is structurally related and is known for its role as a neurotransmitter analogue.
Uniqueness
5-(3,4-Dimethoxyphenethyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to its specific combination of the triazole ring and the 3,4-dimethoxyphenethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2.HNO3/c1-17-9-5-3-8(7-10(9)18-2)4-6-11-14-12(13)16-15-11;2-1(3)4/h3,5,7H,4,6H2,1-2H3,(H3,13,14,15,16);(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCZSPKQBGEGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)N)OC.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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